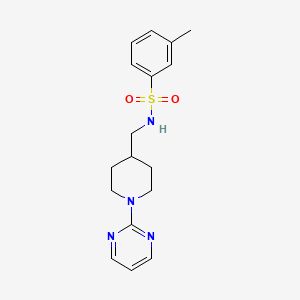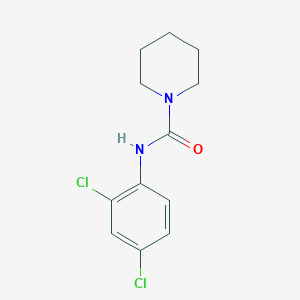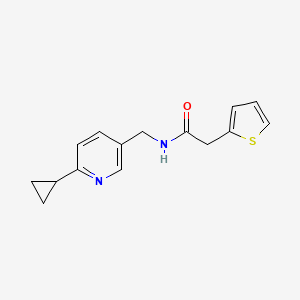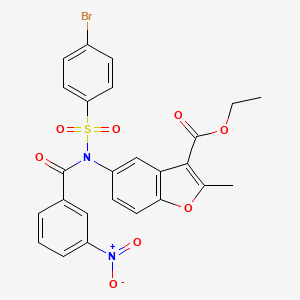
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, also known as 7-bromo-DMIQ, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a brominated derivative of dimethyl isoquinolin-3-one, a heterocyclic aromatic compound found in a variety of natural products. 7-bromo-DMIQ is a colorless solid that is soluble in organic solvents. It has been used as a building block for the synthesis of a variety of organic compounds, as well as for the study of the mechanism of action and biochemical and physiological effects of various compounds.
Mecanismo De Acción
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has been shown to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one can increase the levels of these neurotransmitters, leading to an overall increase in mood and cognitive functioning.
Biochemical and Physiological Effects
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine, leading to an overall improvement in mood and cognitive functioning. It has also been shown to have anticonvulsant, antidepressant, and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has several advantages for use in laboratory experiments. It is a colorless solid that is soluble in organic solvents, making it easy to store and handle. It is also relatively inexpensive, making it a cost-effective option for use in research. However, there are also some drawbacks to using 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one in laboratory experiments. For example, it has been shown to be toxic in high doses, and can cause adverse side effects in humans and animals.
Direcciones Futuras
There are a variety of potential future directions for research involving 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. One potential direction is to further investigate the biochemical and physiological effects of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, with a focus on its potential therapeutic applications. Another potential direction is to investigate the use of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one as a building block for the synthesis of a variety of organic compounds. Additionally, further research could be conducted to investigate the potential toxic effects of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, and to develop methods to reduce or eliminate these effects. Finally, research could be conducted to investigate the potential of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one as an inhibitor of MAO, and to develop methods to increase its efficacy.
Métodos De Síntesis
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is typically synthesized through the reaction of 1,2-dihydroisoquinolin-3-one with bromine in the presence of a base. This reaction is typically done in aqueous solution, and yields the desired product in good yield. Alternatively, a reaction of 1-bromo-2-methylisoquinoline with dimethylformamide can be used to synthesize 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one.
Aplicaciones Científicas De Investigación
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of organic compounds, such as benzodiazepines, indoles, and quinolones. It has also been used to study the mechanism of action and biochemical and physiological effects of various compounds, such as anticonvulsants, antidepressants, and anti-inflammatory drugs.
Propiedades
IUPAC Name |
7-bromo-1,1-dimethyl-2,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)9-6-8(12)4-3-7(9)5-10(14)13-11/h3-4,6H,5H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCNTSNVHXIOKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CC(=O)N1)C=CC(=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2391021.png)



![Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2391028.png)

![N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2391032.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide](/img/structure/B2391035.png)
![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2391036.png)



